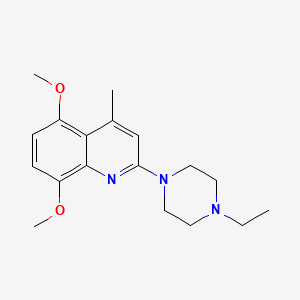![molecular formula C21H15BrO4S B5413473 5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5413473.png)
5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate, also known as TBOB, is a chemical compound that has been extensively researched for its potential therapeutic applications. TBOB is a type of benzophenone derivative that has gained attention due to its unique chemical structure and promising properties.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, this compound has been shown to induce cell death in certain types of cancer cells, which can help to slow the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate is that it has been extensively studied in vitro and in vivo, which has allowed researchers to gain a better understanding of its potential therapeutic applications. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further research. One of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its properties.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate. One potential area of research is the development of targeted therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to understand the long-term effects of this compound on the body, as well as its potential interactions with other drugs and chemicals.
Synthesemethoden
The synthesis of 5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 5-methoxy-2-hydroxybenzophenone in the presence of thionyl chloride. The resulting product is then reacted with 2-thiophenecarboxaldehyde to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its potential as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to induce cell death in certain types of cancer cells.
Eigenschaften
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO4S/c1-25-14-8-10-17(19(23)11-9-15-5-4-12-27-15)20(13-14)26-21(24)16-6-2-3-7-18(16)22/h2-13H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASFOVJRNSHEME-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413400.png)
![N-cyclopropyl-1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5413402.png)
![4-ethyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5413410.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5413419.png)
![4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5413440.png)
![1,6-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5413447.png)
![4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5413449.png)
![6-{2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5413455.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]cyclobutanecarboxamide](/img/structure/B5413471.png)
hydrazone](/img/structure/B5413480.png)

![2-{[(3-phenyl-2-propen-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B5413484.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B5413490.png)